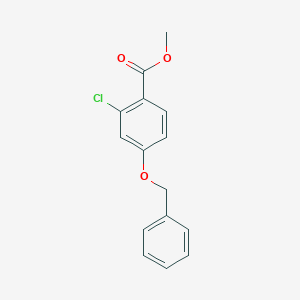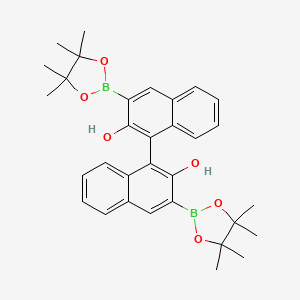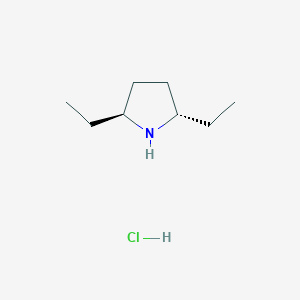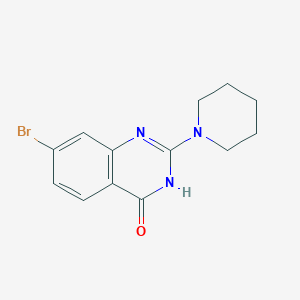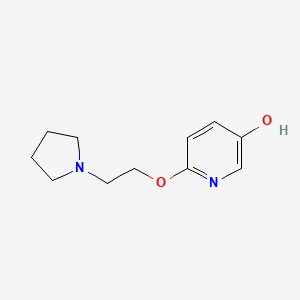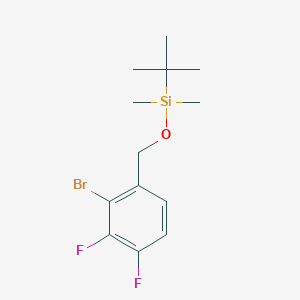![molecular formula C10H12N2O B6298304 7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5% CAS No. 2301849-09-0](/img/structure/B6298304.png)
7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, or 7-IP-PYR, is an organic heterocyclic aromatic compound with a molecular weight of 191.22 g/mol. It is a colorless solid with a melting point of 100-101°C. 7-IP-PYR is a versatile compound used in a variety of scientific research applications, including organic synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
7-IP-PYR has a wide range of scientific research applications, including organic synthesis and pharmaceutical development. In organic synthesis, 7-IP-PYR is used as a starting material for the synthesis of other heterocyclic aromatic compounds. In pharmaceutical development, 7-IP-PYR is used as an intermediate in the synthesis of drugs, such as antimalarial drugs and anti-tumor drugs. 7-IP-PYR is also used in the synthesis of fluorescent dyes and as a corrosion inhibitor.
Mecanismo De Acción
7-IP-PYR is a versatile compound that can act as an electron donor or acceptor in chemical reactions. In the Mitsunobu reaction, 7-IP-PYR acts as an electron donor, while in the Knoevenagel condensation, it acts as an electron acceptor. In the Biginelli reaction, 7-IP-PYR acts as an electron acceptor.
Biochemical and Physiological Effects
7-IP-PYR has a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules in the body. 7-IP-PYR has also been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 7-IP-PYR has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-IP-PYR has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 7-IP-PYR in laboratory experiments. It is a volatile compound and can be difficult to handle. In addition, it can be toxic and hazardous if not handled properly.
Direcciones Futuras
The potential applications of 7-IP-PYR are still being explored. Future research could focus on the synthesis of new derivatives of 7-IP-PYR and the development of new pharmaceutical drugs. In addition, further research could be conducted to explore the potential therapeutic effects of 7-IP-PYR, such as its anti-inflammatory, anti-tumor, and anti-microbial properties. Finally, research could be conducted to explore the potential of 7-IP-PYR as a corrosion inhibitor and a fluorescent dye.
Métodos De Síntesis
7-IP-PYR can be synthesized through a variety of methods, including the Mitsunobu reaction, the Knoevenagel condensation, and the Biginelli reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that uses a phosphine oxide as a catalyst to synthesize 7-IP-PYR from 2-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine and isopropyl alcohol. The Knoevenagel condensation is a reaction that uses an aldehyde and an amine to synthesize 7-IP-PYR. The Biginelli reaction is a three-component reaction that uses an aldehyde, an urea, and an acid to synthesize 7-IP-PYR.
Propiedades
IUPAC Name |
7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-10-9-8(3-5-11-9)4-6-12-10/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGJHHFGJCCEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC2=C1NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


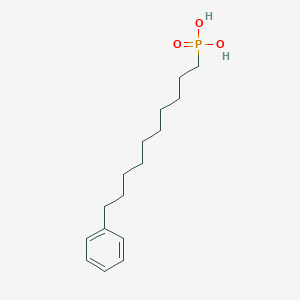
![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
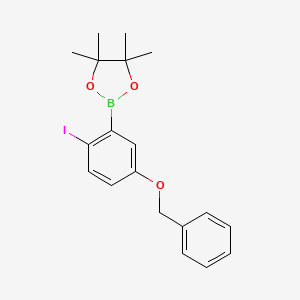
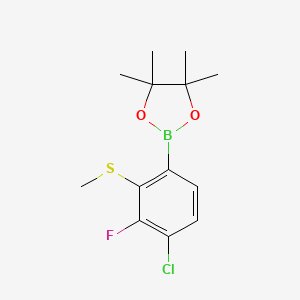
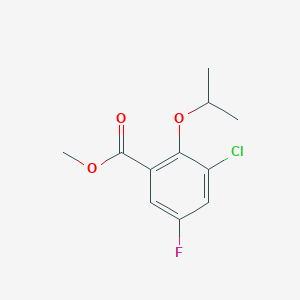
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
